
1,2,4-Triazine, 5-(3-chlorophenyl)-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is a heterocyclic compound that contains a triazine ring substituted with a 3-chlorophenyl group at the 5-position and a methylthio group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the triazine ring.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a methylthiolating agent reacts with the triazine ring.
Industrial Production Methods
Industrial production of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The triazine ring can be reduced under certain conditions to form dihydrotriazine derivatives.
Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-triazine,5-(3-chlorophenyl)-3-(methylthio)- depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved can vary depending on the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylamino)-: Similar structure but with a methylamino group instead of a methylthio group.
1,2,4-Triazine,5-(3-chlorophenyl)-3-(ethylthio)-: Similar structure but with an ethylthio group instead of a methylthio group.
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of a methylthio group.
Uniqueness
1,2,4-Triazine,5-(3-chlorophenyl)-3-(methylthio)- is unique due to the presence of both the 3-chlorophenyl and methylthio groups, which can impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall stability.
Properties
CAS No. |
69466-60-0 |
|---|---|
Molecular Formula |
C10H8ClN3S |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C10H8ClN3S/c1-15-10-13-9(6-12-14-10)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI Key |
VZWLMFMRSUDPAQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



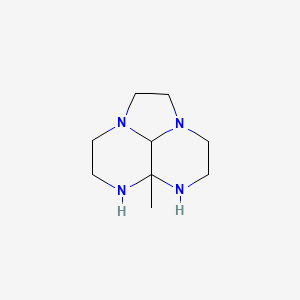
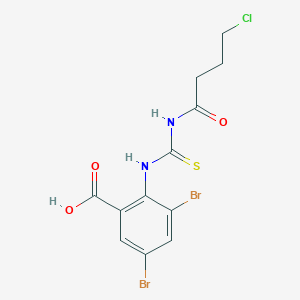
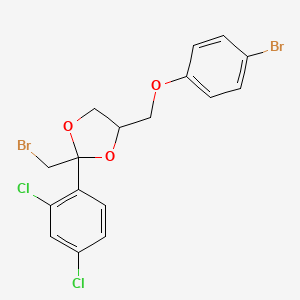
![2-[(2-Aminoacetyl)amino]benzoic acid](/img/structure/B13796654.png)
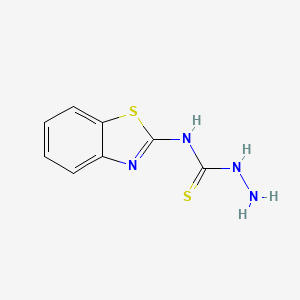

![(1R,2R,4R)-Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13796679.png)

![Methanesulfonic acid, [[4-[(4-nitrophenyl)azo]phenyl]amino]-, monosodium salt](/img/structure/B13796704.png)
![Isoxazolo[4,5-E]-1,2,4-triazolo[4,3-C]pyrimidine](/img/structure/B13796712.png)
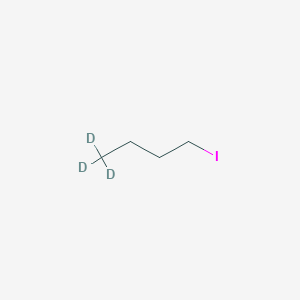
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)

